Daurinol

Vue d'ensemble

Description

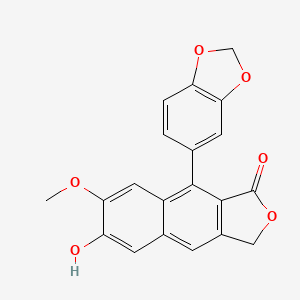

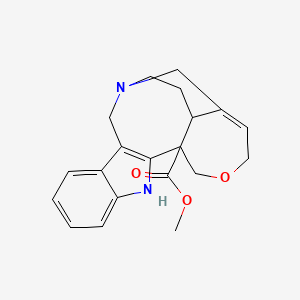

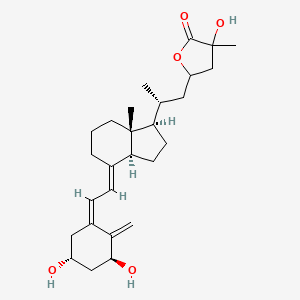

Daurinol is a natural aryl naphthalene lactone that has been isolated from the ethnopharmacological plant Haplophyllum dauricum . It has been reported to have antiproliferative activity against various cell lines . Daurinol is a catalytic inhibitor of topoisomerase IIα and has been used historically to treat tumors .

Synthesis Analysis

Daurinol and its derivatives have been synthesized for study against various cancer cell lines . A bioisosterism-based scaffold of daurinol, 4-Aza-daurinol, was designed and 17 analogues were synthesized and evaluated against five representative cancer cell lines . The 2,3-dihydrobenzo[b][1,4]dioxinyl derivative was found to be the most potent and showed similar activity and tendency as daurinol .Molecular Structure Analysis

The molecular structure of Daurinol is similar to that of the clinical anticancer agent VP-16 (also known as etoposide phosphate) . The computational simulation predicted that daurinol binds to the ATP-binding pocket of topoisomerase IIα .Applications De Recherche Scientifique

Anticancer Activity

Daurinol, derived from Haplophyllum dauricum, shows promise as an anticancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells with lower hematological toxicity compared to etoposide, a known clinical anticancer agent. Daurinol acts as a catalytic inhibitor of human topoisomerase IIα, inducing S-phase arrest without causing DNA damage or nuclear enlargement, contrary to etoposide (Kang et al., 2011). Its effectiveness in suppressing the proliferation of ovarian cancer cells (SNU-840) and its potential as a treatment for ovarian cancer with minimal side effects have also been highlighted (Kang et al., 2014).

Derivatives and Synthesis

Efforts to develop new compounds based on daurinol's structure have been undertaken. A study synthesized 4-aza-daurinol derivatives, showing similar antiproliferative activity to daurinol, indicating potential for scalable synthesis and structural-activity relationship study of daurinol analogues (Hayat et al., 2015).

Anti-Metastatic Effects

Daurinol has been shown to inhibit cancer cell migration and invasion, suggesting its potential in preventing cancer metastasis. Specifically, it suppresses the activity of focal adhesion kinase (FAK), which plays a crucial role in cancer cell invasiveness and metastasis (Woo et al., 2016), (Woo et al., 2017).

Application in Autoimmune Arthritis

Daurinol may have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis (RA). It enhances the differentiation and stability of regulatory T cells (Tregs), thus reducing clinical arthritis severity in a collagen-induced arthritis model. This effect is achieved through the modulation of the neuropilin-1 (Nrp1)–PTEN–Foxp3 signaling pathway in Tregs (Park et al., 2019).

Enhancement of Radiotherapy Efficacy

In lung cancer, daurinol has been observed to enhance the efficacy of radiotherapy. It inhibits the expression of Aurora kinase A/B, which are essential for mitotic progression and are often upregulated in cancers. Combining daurinol with radiation therapy decreased lung cancer growth in xenograft mouse models, demonstrating its potential as a radiosensitizer (Woo et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-hydroxy-6-methoxy-1H-benzo[f][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-16-7-13-11(5-14(16)21)4-12-8-24-20(22)19(12)18(13)10-2-3-15-17(6-10)26-9-25-15/h2-7,21H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNYAXUXBZUMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(COC3=O)C=C2C=C1O)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daurinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

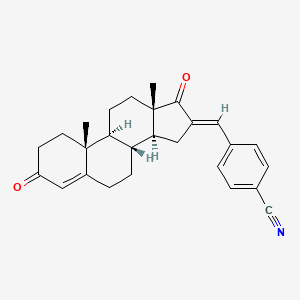

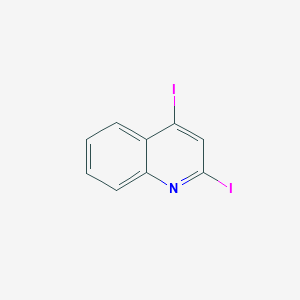

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)